Computed Lipophilicity (XLogP) Differentiates 6-(4-Ethylphenyl)pyridazin-3-ol from Shorter-Chain and Halogenated Analogs
The predicted XLogP value for 6-(4-ethylphenyl)pyridazin-3-ol is 2.1 . This computed lipophilicity represents a quantifiable difference from structurally analogous pyridazinones with alternative 6-position substituents. The ethyl chain length directly impacts the compound's partition coefficient relative to methyl analogs, which exhibit lower XLogP values, and halogenated analogs such as 6-(4-chlorophenyl)- derivatives, which typically demonstrate different lipophilicity profiles due to the distinct electronic and steric contributions of halogen substituents compared to alkyl groups [1].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | 6-(4-methylphenyl)pyridazin-3-ol (predicted lower XLogP) and 6-(4-chlorophenyl)pyridazin-3-ol (differing LogP profile) |
| Quantified Difference | Quantitative difference of approximately 0.5-0.8 LogP units compared to methyl analog (class-level inference based on alkyl chain length contribution to LogP) |
| Conditions | Predicted via computational method; no experimental LogP data identified |
Why This Matters
For applications requiring specific lipophilicity windows (e.g., CNS drug design, membrane permeability optimization), the XLogP of 2.1 positions this compound in a distinct solubility and permeability profile compared to shorter-chain or halogenated analogs.
- [1] PubChem. Pyridazinone analog class data for comparative LogP estimation. View Source
